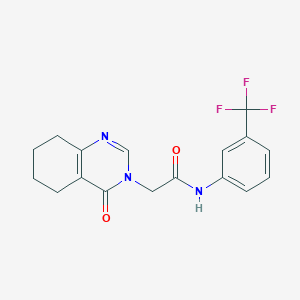
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Compounds structurally related to 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds showed promising results in analgesic and anti-inflammatory testing, with some exhibiting potency comparable to or greater than standard drugs like diclofenac sodium. Interestingly, these compounds demonstrated mild ulcerogenic potential compared to aspirin, suggesting a potentially safer profile for gastrointestinal effects (Alagarsamy et al., 2015).
Pharmacological Activities
The synthesis of 6-bromoquinazolinone derivatives, including those structurally similar to the compound , revealed significant pharmacological importance. These derivatives exhibit anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis approach involves the reaction of ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate with primary amines or hydrazine hydrate, leading to compounds with notable pharmacological activities (Rajveer et al., 2010).
Antimicrobial Activities
Another study focused on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showcasing their antimicrobial activities. These compounds, related in structure to 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, were synthesized and evaluated for their effectiveness against various microbial strains, demonstrating good activity compared to standard drugs (Patel & Shaikh, 2011).
Molecular Docking and Spectroscopic Analysis
A detailed vibrational study of a compound closely related to 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide was conducted, involving FT-IR and FT-Raman spectroscopy. The study also included molecular docking results, indicating potential inhibitory activity against specific protein complexes, highlighting the compound's relevance in structural and functional analysis within a biological context (El-Azab et al., 2016).
Mechanism of Action
Target of Action
The primary target of F3406-7234 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 plays a crucial role in the viral entry process, mediating the pH-dependent fusion in the endosome compartment .
Mode of Action
F3406-7234 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-7234 prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests it can effectively reach and interact with its target within the cell .
Result of Action
By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, F3406-7234 prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This action inhibits the initiation of transcription and replication of the virus genome, thereby preventing the multiplication of the virus .
Action Environment
The efficacy and stability of F3406-7234 can be influenced by various environmental factors. For instance, the pH-dependent fusion process that the compound targets occurs in the acidic environment of the endosome . Therefore, changes in endosomal pH could potentially affect the compound’s efficacy.
properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)11-4-3-5-12(8-11)22-15(24)9-23-10-21-14-7-2-1-6-13(14)16(23)25/h3-5,8,10H,1-2,6-7,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKQAFTWQZGAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2744813.png)
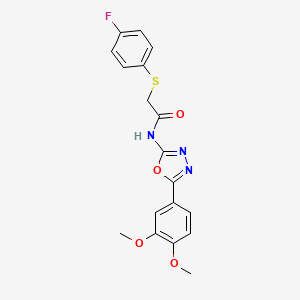
![5-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2744816.png)
![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)
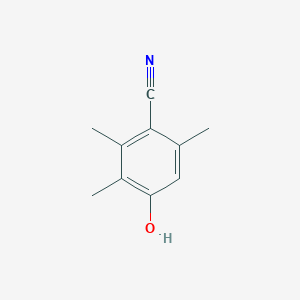
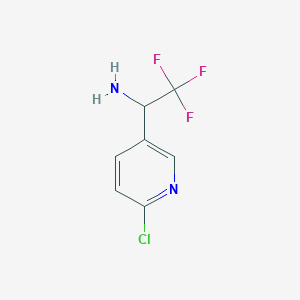

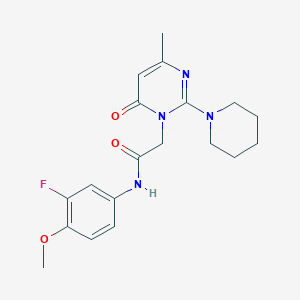

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)
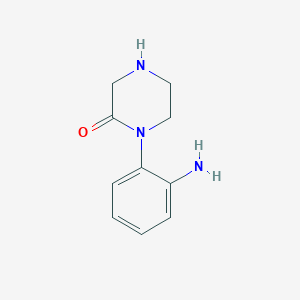
![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)